
Tris(4-(pyridin-4-yl)phenyl)amine
Overview
Description
Tris(4-(pyridin-4-yl)phenyl)amine (TPPA) is a tripodal aromatic amine featuring a central nitrogen atom connected to three 4-(pyridin-4-yl)phenyl groups. Its synthesis involves a threefold Suzuki–Miyaura cross-coupling reaction between tris(4-iodophenyl)amine and pyridine-4-ylboronic acid . TPPA exhibits a planar molecular geometry stabilized by π-conjugation, with a crystal structure confirmed as a dihydrate (C₃₃H₂₈N₄O₂) . Key properties include:
- Electronic Properties: Intramolecular charge transfer (ICT) from the central amine donor to peripheral pyridinyl (Py) groups.
- Chemical Reactivity: Protonation or methylation of Py groups enhances electron-withdrawing capacity and ICT efficiency .
- Applications: Used in fluorescent probes (e.g., TPPA-DBO for nucleolus imaging) , redox-active coordination frameworks , and hydrogen-bonded organic frameworks (HOFs) for sensing .
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tris(4-(pyridin-4-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are useful in redox-active materials.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield radical cations, while substitution reactions can introduce various functional groups onto the pyridinyl rings .
Scientific Research Applications
Tris(4-(pyridin-4-yl)phenyl)amine is an organic compound with a unique structure featuring three 4-(pyridin-4-yl)phenyl groups attached to a central amine. It has the molecular formula C33H24N4 and a molecular weight of 476.6 g/mol . This compound is utilized in scientific research for its diverse applications, which range from organic electronics to biological uses.
Scientific Research Applications
This compound has found use in various scientific fields due to its unique properties.
Chemistry It serves as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry. Research is ongoing regarding its potential use in drug delivery systems and as a component of therapeutic agents. Derivatives of this compound have demonstrated antimalarial activity against Plasmodium falciparum, with some exhibiting IC50 values comparable to known antimalarial drugs.
Industry It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices because of its excellent electron transport properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form radical cations, useful in redox-active materials. Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
- Reduction Reduction reactions can convert the compound into its reduced form, which has different electronic properties. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Redox-Active Properties
Tris[4-(pyridin-4-yl)phenyl]amine (NPy3) is primarily used as a redox-active ligand in coordination frameworks. NPy3 interacts with its targets by facilitating redox state switching in the materials, suggesting it may influence electron transfer processes within the coordination frameworks. The primary result of NPy3’s action is the facilitation of redox state switching in the materials of the coordination frameworks.
The action of NPy3 can be influenced by various environmental factors, and the initial metal center in the coordination frameworks can be reduced in situ during solvothermal synthesis under relatively mild conditions.
Spectroelectrochemical Analysis
In situ spectroelectrochemical experiments have been used to investigate the redox-active tris[4-(pyridin-4-yl)phenyl]amine (NPy3) ligand. These experiments, which include UV/vis/near-IR, electron paramagnetic resonance (EPR), and fluorescence spectroelectrochemistry, help to elucidate and quantify the properties of the ligand and framework as a function of the redox state of the triarylamine core, which can undergo a one-electron oxidation to its radical cation . Pulsed EPR experiments revealed that the radical generated is highly delocalized throughout the entire ligand backbone .
Research into the biological activity of this compound suggests potential pharmacological applications, particularly in drug sensing and antimalarial therapies.
Antimalarial Potential
Derivatives with similar structural features exhibited IC50 values comparable to known antimalarial drugs, indicating that modifications to the this compound scaffold could enhance efficacy against malaria parasites.
Sensing Applications
This compound has been utilized in the development of highly luminescent hydrogen-organic frameworks (HOFs). These frameworks exhibit exceptional sensitivity and selectivity for detecting drugs such as phenelzine and propofol. The recognition mechanism involves a structural reorganization that allows for efficient photo-induced electron transfer processes, demonstrating this compound's utility in drug sensing applications.
Compound | IC50 (μM) | Activity |
---|---|---|
TPPA Derivative 1 | 0.07 | Antimalarial |
TPPA Derivative 2 | 0.11 | Antimalarial |
TPPA (as HOF) | N/A | Drug Sensing |
Organization and Intercalation
Mechanism of Action
The mechanism of action of Tris(4-(pyridin-4-yl)phenyl)amine involves its ability to participate in redox reactions. The compound can form radical cations, which are stabilized by the conjugated system of the pyridinyl and phenyl rings. This redox activity is crucial for its function in electronic and optoelectronic applications . Additionally, the compound can interact with metal ions, forming coordination complexes that have unique electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TPPA Derivatives: HTPPA and MeTPPA
TPPA derivatives, such as the protonated (HTPPA) and N-methylated (MeTPPA) forms, demonstrate enhanced ICT compared to the parent molecule. Methylation with iodomethane increases electron withdrawal, making MeTPPA more effective in charge-transfer applications .
Property | TPPA | HTPPA | MeTPPA |
---|---|---|---|
ICT Efficiency | Moderate | High | Very High |
Electron Withdrawing | Pyridinyl | Protonated | Methylated |
Synthesis Complexity | Medium | Low | Medium |
Thiophene-Substituted Analogue: Tris[4′-(2-thienyl)-4-biphenylyl]amine
Replacing pyridinyl groups with thiophene moieties alters electronic properties. However, its ICT efficiency is lower than TPPA due to reduced electron-withdrawing capacity .
Property | TPPA | Thiophene Analogue |
---|---|---|
Peripheral Groups | Pyridinyl | Thiophene |
π-Conjugation | Moderate | High |
Charge Transport | High | Moderate |
Quinoline-Based Triarylamine: BEFCEX
Tris[4-(quinolin-2-yl)phenyl]amine (BEFCEX) features quinoline substituents, which introduce stronger π-accepting character than pyridinyl. This enhances luminescence and stability in optoelectronic devices but reduces solubility .
Property | TPPA | BEFCEX |
---|---|---|
Peripheral Groups | Pyridinyl | Quinoline |
Solubility | Moderate | Low |
Optoelectronic Performance | Good | Excellent |
Comparison in Coordination Frameworks
TPPA in Metal-Organic Frameworks (MOFs)
TPPA forms redox-active MOFs, such as [Zn(NPy3)(NO₂)₂]ₙ, which exhibit reversible electrochemical behavior and near-IR absorption upon reduction . In contrast, tris(4-carboxyphenyl)amine-based MOFs prioritize porosity and gas adsorption over redox activity.
Framework | TPPA-Based MOF | Carboxylate-Based MOF |
---|---|---|
Redox Activity | High (Cu²⁺, Zn²⁺) | Low |
Primary Application | Electrochemistry | Gas Storage |
Charge Transfer | Enhanced ICT | Limited |
Fluorescent MOFs for Sensing
TPPA-derived MOFs like [Cd(TPPY)₃(thpe)₂]ₙ detect Cr₂O₇²⁻ and nitrobenzene with high sensitivity (Ksv = 9,690–13,800 M⁻¹) . Comparatively, tris(4-(1,2,4-triazolyl)phenyl)amine MOFs excel in pH sensing but lack selectivity for nitroaromatics.
Sensor Property | TPPA-Based MOF | Triazole-Based MOF |
---|---|---|
Target Analyte | Cr₂O₇²⁻, Nitrobenzene | pH, Metal Ions |
Selectivity | High | Moderate |
Detection Limit | μM Range | mM Range |
Optical and Electrochemical Properties
Fluorescent Probes
TPPA-DBO, a TPPA-derived macromolecule, outperforms commercial nucleolus stains (DAPI, Hoechst) with a large Stokes shift (175 nm) and photostability . In contrast, piezochromic triarylamines like TPA-3QuCz respond to mechanical stress but lack bioimaging utility .
Probe | TPPA-DBO | TPA-3QuCz |
---|---|---|
Application | Live-Cell Imaging | Pressure Sensing |
Stokes Shift | 175 nm | 90 nm |
Stability | Photostable | Thermally Stable |
Electrochromic Materials
Star-shaped viologens with triphenylamine cores (e.g., from ) exhibit rapid color switching, whereas TPPA-based frameworks prioritize multi-redox states for charge storage .
Material | TPPA Framework | Star-Shaped Viologen |
---|---|---|
Redox States | Multiple (Cu²⁺/Cu⁺) | Single (Viologen⁰/²⁺) |
Response Time | Seconds | Milliseconds |
Application | Batteries, Sensors | Displays |
Biological Activity
Tris(4-(pyridin-4-yl)phenyl)amine (TPPA) is an organic compound notable for its unique tripodal structure, consisting of three 4-(pyridin-4-yl)phenyl groups linked to a central amine. This structural configuration imparts significant electronic properties and potential biological activities, although research on its specific biological effects remains limited.
Chemical Structure and Properties
The molecular formula of TPPA is CHN, with a molecular weight of approximately 330.39 g/mol. The compound exhibits strong intermolecular interactions due to hydrogen bonding, influencing its physical properties and reactivity. The presence of pyridine moieties enhances its electron-donating and accepting capabilities, making it a candidate for various applications in chemistry and biology.
Biological Activity Overview
Research into the biological activity of TPPA suggests potential pharmacological applications, particularly in the fields of drug sensing and antimalarial therapies. The following sections summarize key findings related to its biological activity.
1. Antimalarial Potential
A study highlighted the synthesis of compounds related to TPPA that demonstrated significant antimalarial activity against Plasmodium falciparum. For instance, derivatives with similar structural features exhibited IC values comparable to known antimalarial drugs, indicating that modifications to the TPPA scaffold could enhance efficacy against malaria parasites .
2. Sensing Applications
TPPA has been utilized in the development of highly luminescent hydrogen-organic frameworks (HOFs). These frameworks exhibit exceptional sensitivity and selectivity for detecting drugs such as phenelzine and propofol. The recognition mechanism involves a structural reorganization that allows for efficient photo-induced electron transfer processes, demonstrating TPPA's utility in drug sensing applications .
Compound | IC (μM) | Activity |
---|---|---|
TPPA Derivative 1 | 0.07 | Antimalarial |
TPPA Derivative 2 | 0.11 | Antimalarial |
TPPA (as HOF) | N/A | Drug Sensing |
Case Study: Antimalarial Activity
In a comparative study, several derivatives of TPPA were synthesized and tested for their antimalarial activity against P. falciparum strains. Notably, one derivative exhibited an IC value of 0.07 μM, indicating potent activity similar to established treatments . This underscores the potential for further optimization of TPPA-related compounds in antimalarial drug development.
Case Study: Luminescent Properties
Research demonstrated that TPPA could be incorporated into HOFs with enhanced luminescent properties. The study showed that different arrangements of the fluorophore led to varying fluorescence emissions, which were attributed to reduced non-radiative energy loss . This finding opens avenues for using TPPA in advanced sensing technologies.
Q & A
Q. Basic: What are the established synthetic routes for TPPA, and how can reaction conditions be optimized?
TPPA is typically synthesized via a threefold Suzuki-Miyaura cross-coupling reaction between tris(4-iodophenyl)amine and pyridine-4-ylboronic acid . Key optimization strategies include:
- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to enhance coupling efficiency.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF or THF) at 80–100°C under inert atmosphere.
- Purification : Column chromatography or recrystallization to achieve >97% purity .
Q. Advanced: How does protonation or methylation of TPPA enhance intramolecular charge-transfer (ICT) properties?
Protonation (to form HTPPA) or methylation (MeTPPA) of TPPA’s pyridyl groups significantly enhances ICT by increasing the electron-withdrawing capacity of the peripheral substituents. This is confirmed via:
- UV-Vis and fluorescence spectroscopy : Red-shifted emission spectra indicate stronger ICT in HTPPA/MeTPPA compared to neutral TPPA .
- Theoretical modeling : DFT calculations show increased dipole moments and electronic delocalization upon protonation .
- Applications : Enhanced ICT makes these derivatives suitable for optoelectronic devices or sensors .
Q. Basic: What spectroscopic and crystallographic techniques are critical for TPPA characterization?
- X-ray diffraction : Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.34 Å, b = 18.52 Å, c = 14.76 Å, and β = 104.5° .
- FT-IR and NMR : Confirm functional groups (e.g., pyridyl C–N stretches at ~1600 cm⁻¹) and structural symmetry .
- Thermogravimetric analysis (TGA) : Stability up to 300°C, supporting use in high-temperature applications .
Q. Advanced: How can contradictions in spectroscopic data for TPPA derivatives be resolved?
Discrepancies in UV-Vis or fluorescence spectra often arise from:
- Solvent polarity effects : Use solvent normalization or time-resolved spectroscopy to isolate ICT contributions .
- Aggregation-induced emission (AIE) : Test dilute vs. concentrated solutions to distinguish monomeric vs. aggregated states .
- Computational validation : Compare experimental data with TD-DFT simulations to resolve ambiguities .
Q. Basic: What safety protocols are essential for handling TPPA in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How do structural modifications of TPPA influence its utility in metal-organic frameworks (MOFs)?
TPPA’s tripodal structure facilitates MOF design by:
- Coordination sites : Pyridyl groups bind to metal nodes (e.g., Zr⁴⁺), forming porous frameworks .
- Functionalization : Post-synthetic modification (e.g., adding carboxy groups) enhances gas adsorption (e.g., CO₂ selectivity) .
- Stability : Thermal and chemical robustness enables applications in catalysis or gas storage .
Q. Basic: What are the standard purity benchmarks for TPPA in research applications?
- HPLC analysis : ≥97% purity, with residual solvent levels <0.1% .
- Batch consistency : Compare multiple batches via melting point (mp) and ¹H NMR to ensure reproducibility .
Q. Advanced: What challenges arise in scaling up TPPA synthesis, and how can they be mitigated?
Properties
IUPAC Name |
4-pyridin-4-yl-N,N-bis(4-pyridin-4-ylphenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N4/c1-7-31(8-2-25(1)28-13-19-34-20-14-28)37(32-9-3-26(4-10-32)29-15-21-35-22-16-29)33-11-5-27(6-12-33)30-17-23-36-24-18-30/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFXCBSBSCEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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